

An In-depth Technical Guide to Ethyl Cinnamate

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Compound of Interest

Compound Name: *Ethyl Cinnamate*

Cat. No.: B044456

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate is an organic compound, specifically the ester formed from cinnamic acid and ethanol.^[1] It is a naturally occurring substance found in the essential oil of cinnamon and other plants like Kaempferia galanga.^{[1][2]} Possessing a characteristic fruity and balsamic odor reminiscent of cinnamon, it finds extensive use in the flavor and fragrance industries.^{[1][3]} Beyond its sensory properties, **ethyl cinnamate** has garnered significant attention from the scientific community for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a molecule of interest for drug development and biomedical research.^{[4][5][6]} This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and experimental protocols.

Chemical and Physical Properties

Ethyl cinnamate is a colorless to pale yellow liquid at room temperature.^{[7][8]} The most common isomer is the trans (E) isomer. The primary CAS number for **ethyl cinnamate** (trans-isomer) is 103-36-6.^{[1][3][7][9][10]} The cis (Z) isomer has the CAS number 4610-69-9.

Physicochemical Data

The following table summarizes the key physicochemical properties of **ethyl cinnamate**.

| Property | Value | Reference(s) |
|---------------------------------------|---|--|
| CAS Number | 103-36-6 (trans) | [1] [3] [7] [9] [10] |
| Molecular Formula | C ₁₁ H ₁₂ O ₂ | [1] [7] |
| Molecular Weight | 176.21 g/mol | [1] [7] |
| Appearance | Colorless to pale yellow liquid | [7] [8] |
| Density | 1.049 g/mL at 20 °C | [7] [11] |
| Melting Point | 6-8 °C | [2] [7] |
| Boiling Point | 271 °C | [1] [2] [7] |
| Flash Point | >230 °F (>110 °C) | [7] |
| Refractive Index (n _{20/D}) | 1.558 | [7] [11] |
| Solubility | Insoluble in water; soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] [10] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, bases, and reducing agents. | [2] [7] |

Spectroscopic Data

| Spectrum Type | Key Features and Assignments | Reference(s) |
|------------------------|---|------------------|
| ¹ H NMR | Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons. | [12][13][14][15] |
| ¹³ C NMR | Resonances for the carbonyl carbon of the ester, carbons of the double bond, aromatic carbons, and the ethyl group carbons. | [16] |
| Infrared (IR) | Characteristic peaks for C=O stretching (ester), C=C stretching (alkene), and C-H stretching (aromatic and aliphatic). | [12][15] |
| Mass Spectrometry (MS) | Molecular ion peak (m/z 176) and characteristic fragmentation patterns. | [15] |

Synthesis of Ethyl Cinnamate

Ethyl cinnamate can be synthesized through several methods. The most common laboratory and industrial preparations are Fischer esterification and the Wittig reaction.

Experimental Protocol 1: Fischer Esterification

This method involves the acid-catalyzed reaction of cinnamic acid with ethanol.[1]

Materials:

- Cinnamic acid
- Anhydrous ethanol

- Concentrated sulfuric acid (catalyst)
- Saturated sodium carbonate solution
- Distilled water
- Anhydrous sodium sulfate or magnesium sulfate
- Reaction vessel (round-bottom flask)
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a clean reaction vessel, combine an appropriate amount of cinnamic acid with a sufficient excess of anhydrous ethanol.[\[17\]](#)
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[\[17\]](#)
- Heat the mixture to reflux using a water bath, stirring continuously to ensure even mixing and complete reaction.[\[17\]](#)
- Monitor the reaction progress (e.g., by observing changes in the solution or using thin-layer chromatography).
- After the reaction is complete, allow the mixture to cool.[\[17\]](#)
- Transfer the cooled mixture to a separatory funnel and add water. **Ethyl cinnamate**, being insoluble in water, will form a separate layer.[\[17\]](#)
- Separate the organic layer containing the **ethyl cinnamate**.[\[17\]](#)
- Wash the organic layer with a saturated sodium carbonate solution to neutralize any remaining acid, followed by several washes with distilled water until the washings are

neutral.[17]

- Dry the **ethyl cinnamate** layer over an anhydrous drying agent like sodium sulfate.
- Purify the final product by distillation under reduced pressure to obtain pure **ethyl cinnamate**.[17]

Experimental Protocol 2: Wittig Reaction

The Wittig reaction provides a versatile method for synthesizing alkenes and can be adapted for the preparation of **ethyl cinnamate** from benzaldehyde.[18][19]

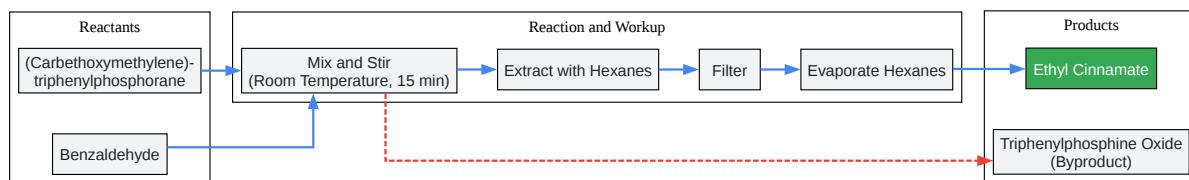
Materials:

- Benzaldehyde
- (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
- Hexanes (or other suitable solvent for extraction)
- 5 mL conical vial
- Magnetic stir vane
- Filtration apparatus (e.g., cotton plugged pipet)
- Hotplate

Procedure:

- In a dry 5 mL conical vial, accurately weigh the benzaldehyde.[18]
- Calculate and weigh the required amount of (carbethoxymethylene)triphenylphosphorane (typically a 1.15:1 molar ratio to benzaldehyde).[18]
- Add the solid phosphorane reagent to the vial containing benzaldehyde.[18]
- Add a spin vane and stir the mixture at room temperature for 15 minutes. Periodically scrape any solid from the sides of the vial.[18]

- After the reaction period, add 1.5 mL of hexanes to the vial and stir to extract the **ethyl cinnamate**.[\[18\]](#)
- Filter the mixture through a cotton-plugged pipet into a pre-weighed clean, dry conical vial, collecting the hexane solution.[\[18\]](#)
- Perform a second extraction of the reaction mixture with another 1.5 mL of hexanes and filter into the same collection vial.[\[18\]](#)
- Evaporate the hexanes by gently heating the collection vial on a hotplate (around 85-90°C) with stirring.[\[18\]](#)
- Once all the solvent has evaporated, allow the vial to cool, remove the stir vane, and weigh the vial to determine the yield of **ethyl cinnamate**.[\[18\]](#)



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Workflow for the Wittig Synthesis of **Ethyl Cinnamate**.

Biological Activities and Mechanisms of Action

Ethyl cinnamate exhibits a range of biological activities that are of interest to the drug development community.

Antimicrobial and Antifungal Activity

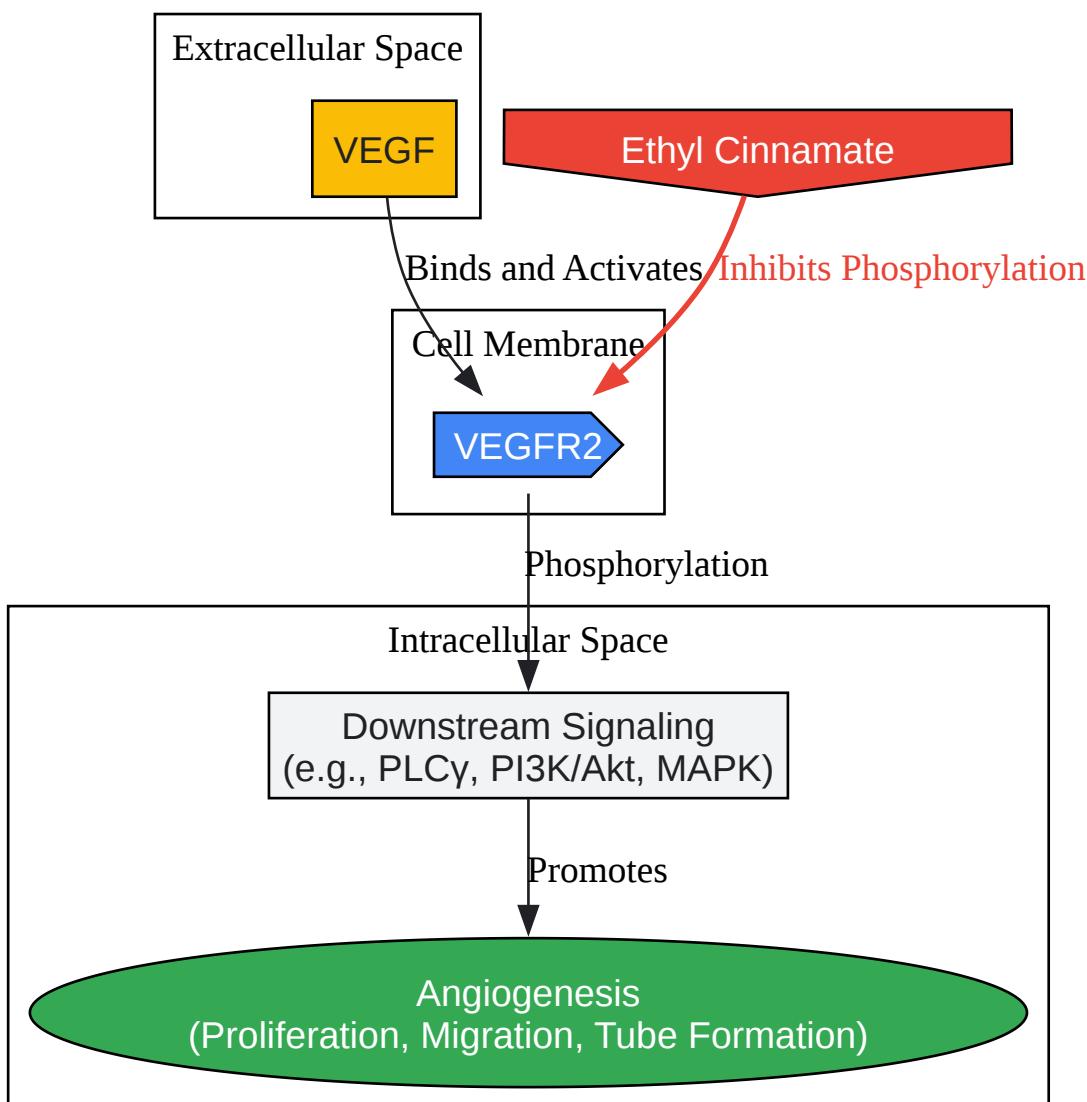
Ethyl cinnamate has demonstrated inhibitory activity against various bacteria and fungi.[\[20\]](#) [\[21\]](#) Studies have shown its effectiveness against strains like *Staphylococcus aureus*, *Bacillus*

subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.[21] The mechanism of its antifungal action is suggested to involve interaction with ergosterol in the fungal plasma membrane and with the cell wall.[20][22]

Anticancer and Anti-angiogenic Effects

Recent research has highlighted the potential of **ethyl cinnamate** as an anticancer agent, particularly in colorectal cancer.[5][6][23] It has been shown to suppress tumor growth by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6][23]

The primary mechanism for this anti-angiogenic effect is the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5][23] **Ethyl cinnamate** inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by VEGF.[5][23] It also induces apoptosis in these cells.[23]



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Inhibition of the VEGFR2 Signaling Pathway by **Ethyl Cinnamate**.

Other Biological Activities

- Monoamine Oxidase (MAO) Inhibition: The p-methoxy derivative of **Ethyl cinnamate** has been reported to be a monoamine oxidase inhibitor.[1]
- Vasorelaxant Activity: **Ethyl cinnamate** can inhibit tonic contractions induced by high potassium and phenylephrine in rat aorta, suggesting vasorelaxant properties.[5][6]

- Tissue Clearing: Due to its refractive index, **ethyl cinnamate** is also used as a tissue clearing reagent in biomedical imaging, allowing for deep tissue visualization without physical sectioning.[24]
- Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical compounds, including intermediates for the anticancer drug camptothecin and specific ERK1/2 inhibitors.[25][26]

Safety and Toxicology

Ethyl cinnamate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

| Hazard | Description | Reference(s) |
|---------------------|---|--------------|
| Acute Oral Toxicity | May be harmful if swallowed in large amounts. | [27] |
| Skin Contact | May cause mild skin irritation. | [27][28] |
| Eye Contact | May cause mild eye irritation. | [27][28] |
| Inhalation | May cause respiratory tract irritation. | [28] |
| Chronic Exposure | No specific data available on chronic exposure effects. | [28] |
| PBT/vPvB Assessment | Not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). | [29][30][31] |

Handling and Storage:

- Handle in a well-ventilated area.[28]
- Wear appropriate personal protective equipment, including safety glasses and gloves.[29]

- Store in a cool, dry, well-ventilated place away from incompatible substances.[28] Keep containers tightly closed.[28]

Conclusion

Ethyl cinnamate is a multifaceted compound with significant applications ranging from flavors and fragrances to promising roles in drug development and biomedical research. Its well-defined chemical properties and established synthesis routes, combined with its intriguing biological activities, particularly its anti-angiogenic effects via the VEGFR2 pathway, make it a valuable molecule for further investigation. This guide provides a foundational resource for researchers and scientists working with or exploring the potential of **ethyl cinnamate**.

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